2-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid
Description
2-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-methoxyphenyl group at position 3 and an acetic acid moiety at position 3. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and ability to participate in hydrogen bonding, making it a common scaffold in medicinal chemistry . The 3-methoxy group on the phenyl ring introduces steric and electronic effects that influence interactions with biological targets, while the acetic acid group enhances solubility and facilitates ionic interactions in enzyme binding pockets.
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-8-4-2-3-7(5-8)11-12-9(17-13-11)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWCNFVKKDMTMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methoxybenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The final product is obtained after hydrolysis and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Acid chlorides or anhydrides can be used for esterification, while amines can be used for amidation.
Major Products Formed
Oxidation: 2-[3-(3-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid.
Reduction: Reduced oxadiazole derivatives.
Substitution: Esters or amides of this compound.
Scientific Research Applications
2-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The acetic acid moiety can also participate in ionic interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid with analogs differing in substituent positions, chain length, and functional groups. Key findings are summarized in Table 1.
Positional Isomers: Meta vs. Para Substitution
- 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid (Compound 7c) :
This para-substituted analog exhibited superior aldose reductase (ALR2) inhibitory activity (IC₅₀ in submicromolar range) compared to its meta counterpart. The para-methoxy group likely optimizes steric alignment with the ALR2 active site, enhancing binding affinity. In vivo, 7c prevented cataract formation in galactosemic rats when administered as an eye drop .- Key Difference : Meta substitution in the target compound reduces ALR2 inhibition efficacy, suggesting para-substitution is critical for this application.
Chain Length Variation: Acetic Acid vs. Butanoic Acid
- 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid: Replacing the acetic acid with a butanoic acid chain increases molecular weight (262.265 vs. 234.21) and hydrophobicity. The longer chain may reduce solubility but improve membrane permeability. Key Difference: Extended chains may trade solubility for enhanced tissue penetration.
Functional Group Modifications: Sulfanyl vs. Methoxy Linkers
- 2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic Acid :
The sulfanyl (S-) linker introduces greater lipophilicity and a larger polar surface area compared to the oxadiazole’s oxygen. This could enhance metabolic stability but reduce aqueous solubility . - This compound has a molar mass of 234.21 (same as the target) but lacks the 3-methoxy group, simplifying synthesis . Key Difference: Linker chemistry (O vs. S) influences electronic properties and bioavailability.
Substituent Effects: Methyl vs. Methoxy Groups
- [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic Acid: Replacing the 3-methoxyphenyl group with a methyl-substituted oxadiazole reduces steric bulk and electron-donating effects. This may diminish target engagement but improve metabolic stability . Key Difference: Methyl groups offer simpler synthetic routes but may compromise potency.
Advanced Derivatives: Difluoromethoxy and Nitrile Groups
- The nitrile substituent replaces the carboxylic acid, drastically altering chemical reactivity and binding interactions . Key Difference: Nitriles are less ionizable than carboxylic acids, reducing solubility but enhancing blood-brain barrier penetration.
Table 1. Structural and Functional Comparison of Analogs
Biological Activity
2-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmacology, supported by data tables and research findings.
Chemical Formula
- Molecular Formula : C₁₂H₁₂N₂O₄
- CAS Number : 322725-48-4
Structural Representation
The compound features a methoxyphenyl group attached to an oxadiazole ring, which is known for contributing to various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 10.38 | Induction of apoptosis via p53 pathway |
| This compound | U-937 (Leukemia) | 12.41 | Caspase activation leading to apoptosis |
| Reference Compound (Doxorubicin) | MCF-7 (Breast) | 0.65 | DNA intercalation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of oxadiazoles exhibit potent activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| This compound | S. aureus | 20 µg/mL |
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound activates the p53 signaling pathway leading to increased expression of pro-apoptotic factors.
- Caspase Activation : It promotes the cleavage of caspases which are crucial for the execution phase of apoptosis.
- Antimicrobial Activity : The oxadiazole ring enhances the interaction with bacterial cell membranes, disrupting their integrity.
Recent Advances in Synthesis and Biological Evaluation
A comprehensive review has documented the synthesis methodologies and biological evaluations of oxadiazole derivatives:
- Synthesis : The synthesis typically involves cyclization reactions between hydrazides and nitrile oxides under basic conditions.
- Biological Evaluation : Various assays have confirmed the anticancer and antimicrobial activities of these compounds.
Notable Studies
Recent literature has reported on the biological activities of related compounds:
- A study demonstrated that certain oxadiazole derivatives exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin against leukemia cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
